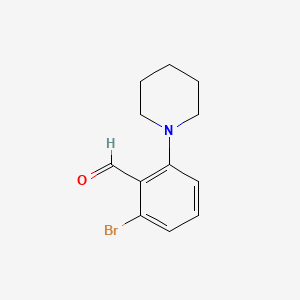

2-Bromo-6-(piperidin-1-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-6-(piperidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C12H14BrNO . It has a molecular weight of 268.15 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “2-Bromo-6-(piperidin-1-yl)benzaldehyde” is 1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, piperidine ring, and aldehyde group .Physical And Chemical Properties Analysis

The compound “2-Bromo-6-(piperidin-1-yl)benzaldehyde” has a molecular weight of 268.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Derivatives

Synthesis of N-Allyl Derivatives : N-Allyl-4-piperidyl benzamide derivatives, including compounds related to 2-Bromo-6-(piperidin-1-yl)benzaldehyde, have been synthesized and characterized. These compounds are derived from various chemical reactions involving bromination, elimination, and reduction processes. The synthesized compounds were analyzed using NMR and mass spectrometry, indicating their potential in various chemical and pharmaceutical applications (Cheng De-ju, 2014).

Photolabile Protecting Groups : The use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones demonstrates a significant application in synthetic chemistry. This method allows for the controlled release of protected compounds under light exposure, showcasing a novel approach in the manipulation of sensitive chemical entities (Min Lu et al., 2003).

Preparation of CCR5 Antagonists : Research has led to the preparation of novel non-peptide CCR5 antagonists through a series of chemical reactions involving bromination and reduction. These compounds, derived from piperidin-4-one and related to 2-Bromo-6-(piperidin-1-yl)benzaldehyde, have shown certain bioactivities and have been characterized by NMR and mass spectrometry (H. Bi, 2014).

Coordination Chemistry and Catalysis

Ligand Mediated Coordination Chemistry : The design of N,N,O-donor Schiff-base ligands, derived from 5-R-2-hydroxy-benzaldehyde and N-(2-aminoethyl)-Y, demonstrates the role of various substituents in the coordination chemistry of Copper (II). This research provides insights into the influence of these ligands on the properties and reactivities of their corresponding metal complexes, offering potential applications in catalysis and material science (Ishani Majumder et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-6-piperidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJFFLDTXNACNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742985 |

Source

|

| Record name | 2-Bromo-6-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(piperidin-1-yl)benzaldehyde | |

CAS RN |

1375068-93-1 |

Source

|

| Record name | 2-Bromo-6-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)